molecular formula C12H13BO4 B572919 (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid CAS No. 1256358-66-3

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

Cat. No.: B572919
CAS No.: 1256358-66-3
M. Wt: 232.042
InChI Key: CAFRQKZXINEFIJ-UHFFFAOYSA-N
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Description

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a furan-2-ylmethoxy substituent attached to a phenyl ring. This compound belongs to the arylboronic acid family, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

[4-(furan-2-ylmethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFRQKZXINEFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCC2=CC=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681338
Record name (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-66-3
Record name (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromo-((furan-2-ylmethoxy)methyl)benzene

The first step involves constructing the ether-linked furan substituent on a brominated aromatic precursor.

Mitsunobu Reaction for Ether Formation

Reagents :

  • 4-Bromobenzyl alcohol

  • Furan-2-ylmethanol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)
    Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

Mechanism :
The Mitsunobu reaction facilitates ether formation by activating the alcohol groups through a phosphine-azo intermediate. This method avoids strong bases, which could degrade the furan ring.

Procedure :

  • Dissolve 4-bromobenzyl alcohol (1.0 equiv) and furan-2-ylmethanol (1.2 equiv) in THF.

  • Add PPh₃ (1.3 equiv) and cool to 0°C.

  • Slowly add DIAD (1.3 equiv) and stir until completion.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : ~70–85% (estimated based on analogous reactions).

Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 6.55–6.40 (m, 3H, furan-H), 4.65 (s, 2H, OCH₂), 4.50 (s, 2H, CH₂O).

  • MS (ESI) : m/z 293 [M+H]⁺.

Miyaura Borylation to Install Boronic Acid

The aryl bromide intermediate undergoes palladium-catalyzed borylation to introduce the boronic acid group.

Reaction Conditions

Reagents :

  • 4-Bromo-((furan-2-ylmethoxy)methyl)benzene

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Pd(dppf)Cl₂ (catalyst)

  • Potassium acetate (KOAc)
    Conditions : 1,4-Dioxane, 80–100°C, 12–18 hours under nitrogen.

Procedure :

  • Mix aryl bromide (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.

  • Heat at 90°C with stirring.

  • Filter through Celite and concentrate.

  • Hydrolyze the boronic ester with 1M HCl to yield the boronic acid.

Yield : ~65–75% (estimated based on Miyaura borylation literature).

Synthetic Route 2: Direct Functionalization of Preformed Boronic Acids

An alternative approach involves introducing the substituent onto a preformed boronic acid, though this risks side reactions with the boronic acid group.

Protection of Boronic Acid as MIDA Boronate

To stabilize the boronic acid during etherification, it is converted to its N-methyliminodiacetic acid (MIDA) ester.

Reagents :

  • 4-Bromophenylboronic acid

  • MIDA

  • Furan-2-ylmethanol
    Conditions : DMF, 60°C, 6 hours.

Procedure :

  • Protect 4-bromophenylboronic acid as the MIDA ester.

  • Perform Mitsunobu reaction with furan-2-ylmethanol.

  • Deprotect with aqueous NaOH to regenerate the boronic acid.

Yield : ~50–60% (lower due to additional steps).

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesYield Range
Sequential RouteHigh yields; avoids boronic acid degradationRequires anhydrous Mitsunobu conditions65–85%
Direct FunctionalizationFewer stepsLower yields; protection/deprotection50–60%

Route 1 is preferred for its reliability and higher yields, while Route 2 offers a shorter pathway at the cost of efficiency.

Optimization and Scalability Considerations

  • Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% maintains activity while lowering costs.

  • Solvent Choice : Replacing dioxane with toluene in Miyaura borylation improves safety without compromising yield.

  • Purification : Silica gel chromatography effectively isolates the boronic acid, though recrystallization from ethanol/water may suffice for large-scale production.

Challenges and Mitigation Strategies

  • Furan Ring Stability : Mild conditions (T < 100°C, neutral pH) prevent furan decomposition.

  • Boronic Acid Hydrolysis : Acidic workup (1M HCl) ensures complete conversion of the pinacol ester.

  • Byproduct Formation : Excess B₂Pin₂ (1.5–2.0 equiv) suppresses deboronation side reactions .

Scientific Research Applications

Anticancer Activity

Boronic acids, including (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, have been studied for their anticancer properties. They function as proteasome inhibitors, which are critical in cancer therapy. For instance, bortezomib, a well-known boronic acid derivative, has been successfully used to treat multiple myeloma. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties .

Case Study: Bortezomib and Other Boron Compounds

CompoundApplicationStatus
BortezomibProteasome inhibitorFDA Approved
IxazomibProteasome inhibitorFDA Approved
Vaborbactamβ-lactamase inhibitorFDA Approved

Recent studies indicate that derivatives of boronic acids can improve the efficacy of existing drugs through combination therapies .

Enzyme Inhibition

Boronic acids are also known for their ability to inhibit enzymes, particularly those involved in glycoprotein metabolism. The interaction between boronic acids and diols allows for the selective binding of glycosylated enzymes, which is essential for developing targeted therapies .

Glycoprotein Detection

The ability of boronic acids to selectively bind to glycoproteins makes them valuable in biosensing applications. For example, this compound can be utilized in the development of sensors that detect glycoproteins in biological samples.

Table: Summary of Biosensing Techniques Using Boronic Acids

TechniqueDescriptionApplication Area
Magnetic microspheresCapture glycopeptides using boronic acid functionalizationProteomics and biomarker discovery
Polymer nanoparticlesSelective enrichment of glycopeptidesGlycoproteome analysis

Recent advancements have demonstrated the effectiveness of boronic acid-functionalized materials in isolating glycoproteins from complex mixtures .

Cross-Coupling Reactions

This compound can serve as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis.

Table: Key Reactions Involving Boronic Acids

Reaction TypeRole of Boronic AcidOutcome
Suzuki-MiyauraCoupling partnerFormation of biaryl compounds
Negishi ReactionCoupling agentSynthesis of complex organic molecules

The use of boronic acids in these reactions facilitates the synthesis of complex molecules with high efficiency and selectivity .

Stimuli-Responsive Polymers

Boronic acid derivatives are increasingly used in the creation of stimuli-responsive materials. These materials can change their properties in response to environmental stimuli such as pH or temperature.

Case Study: Development of PBA Polymers
Phenylboronic acid-based polymers have been developed for various biomedical applications due to their unique interaction with diols, leading to reversible bonding and stimuli-responsive behavior. These polymers are being explored for drug delivery systems and tissue engineering scaffolds .

Mechanism of Action

The mechanism of action of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, which is a key feature in its mechanism of action .

Comparison with Similar Compounds

HDAC-Inhibiting Boronic Acids

Compounds such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibit potent inhibition of histone deacetylase (HDAC) MoRpd3 in Magnaporthe oryzae. Key comparisons include:

Compound Docking Score (kcal/mol) IC₅₀ (Appressorium Inhibition)
Target Compound (Furan derivative) Not reported Not tested
[2-...methoxyethyl]boronic acid -8.7 1 µM
[4-...methoxyethyl]boronic acid -8.5 Not reported
Trichostatin A (Control) -7.9 1.5 µM

The methoxyethyl derivatives outperform trichostatin A, suggesting that electron-donating substituents enhance HDAC binding . The furan group in the target compound may similarly modulate electronic properties, though experimental validation is needed.

Tubulin Polymerization Inhibitors

Boronic acid-containing cis-stilbenes (e.g., 13c and 13d in ) demonstrate nanomolar IC₅₀ values against cancer cell lines (0.48–2.1 µM) and tubulin polymerization inhibition (IC₅₀ = 21–22 µM). The target compound’s furan group may mimic the stilbene’s planar structure, but its lack of a conjugated system likely reduces tubulin affinity.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

  • 4-(Methylthio)phenylboronic acid () fails to react with dibromo-building blocks under Suzuki conditions, likely due to steric hindrance from the methylthio group .
  • Phenylboronic acid derivatives with smaller substituents (e.g., methoxy or formyl groups) successfully participate in coupling .
  • The target compound’s furan-methoxy group may improve solubility and reduce steric bulk, enhancing coupling efficiency compared to methylthio analogues.

Physicochemical Properties

Solubility and Stability

Compound Solubility Stability (RSD%)
Carboxy phenyl boronic acid High in polar solvents 6.1% ()
Methyl phenyl boronic acid Moderate 1.9% ()
B3 (Hydrazine derivative) Ethanol, DMSO Not reported ()
Target Compound Likely polar solvents* Not tested


*Predicted based on furan’s polarity. The target compound may exhibit intermediate solubility between carboxy and methyl derivatives.

Electronic and Steric Effects

  • 4-(Methylthio)phenylboronic acid shows voltage-dependent conductance in single-molecule junctions (), attributed to the electron-withdrawing thioether group.

Biological Activity

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug design and development. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H13BO4C_{12}H_{13}BO_4, with a molar mass of 232.04 g/mol. The structure consists of a furan ring connected via a methoxy group to a phenyl group, which is further linked to a boronic acid moiety. This unique combination of functional groups contributes to its reactivity and biological interactions.

Boronic acids generally exert their biological effects through various mechanisms, including:

  • Proteasome Inhibition : Many boronic acid derivatives inhibit the proteasome, leading to the accumulation of proteins such as p53, which plays a crucial role in regulating the cell cycle and apoptosis.
  • Enzyme Inhibition : They can act as enzyme inhibitors by binding to active sites or allosteric sites, thereby modulating enzymatic activity involved in cancer progression or other diseases.
  • Cellular Signaling Modulation : These compounds can influence signaling pathways that are critical for cell proliferation and survival.

Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, may exhibit significant anticancer properties. For instance:

  • A study on phenylboronic acid derivatives demonstrated their potential as prodrugs that effectively reduce tumor sizes in triple-negative breast cancer (TNBC) models. The compound CWB-20145 showed superior cytotoxicity compared to traditional chemotherapeutics like chlorambucil .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities:

  • A review highlighted that boronic acids possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .

Study on Anticancer Activity

In a comparative study of various boronic acid derivatives, it was found that compounds with similar structural features to this compound exhibited IC50 values indicating potent growth inhibition in cancer cell lines. For example, derivatives with furan rings showed enhanced inhibitory activity against specific cancer types .

Compound NameIC50 (μM)% Inhibition at 10 μM
CWB-201450.5>90
FAN-NM-CH30.3>90
(4-Furan)1.680

Q & A

Q. What are the common synthetic routes for preparing (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, and how are intermediates characterized?

The synthesis typically involves reductive amination or substitution reactions. For example, a related furan-containing boronic acid derivative was synthesized by reacting (4-formylphenyl)boronic acid with furfuryl alcohol derivatives in the presence of NaBH3_3CN under nitrogen, followed by HPLC purification . Key intermediates are characterized via 1^1H/13^13C NMR, IR, and mass spectrometry to confirm regiochemistry and purity. Reaction optimization often requires inert conditions to prevent boronic acid degradation.

Q. How can LC-MS/MS methods be applied to quantify trace impurities or degradation products of this compound?

A validated LC-MS/MS protocol for structurally similar boronic acids (e.g., carboxy phenyl boronic acid) involves reversed-phase chromatography with a C18 column, using electrospray ionization (ESI) in negative mode. Quantification limits (LOQ) of ~10 ppm are achievable, with %RSD <6% for precision. Sample preparation includes extraction with acetonitrile and filtration to remove particulates .

Q. What are the best practices for handling and storing this compound to ensure stability?

Boronic acids are hygroscopic and prone to protodeboronation. Storage under argon at −20°C in anhydrous DMSO or THF is recommended. For aqueous solutions, buffering at pH 7–9 with phosphate or carbonate can stabilize the boronate form. Regular NMR monitoring (e.g., 11^11B NMR) is advised to detect hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic profile of the furan-methoxymethyl group influence Suzuki-Miyaura cross-coupling efficiency?

The furan group introduces steric hindrance near the boron center, which can slow transmetallation in Suzuki reactions. Electronic effects from the methoxy group may enhance solubility but reduce electrophilicity. Optimization strategies include using Pd(OAc)2_2/SPhos catalysts in toluene/water mixtures at 80°C, with K2_2CO3_3 as a base to accelerate oxidative addition .

Q. What mechanistic insights explain contradictions in catalytic activity when this compound is used in tandem reactions (e.g., Petasis vs. Suzuki)?

The boronic acid’s Lewis acidity enables dual reactivity: in Petasis reactions, it coordinates to imines via B–N interactions, while in Suzuki couplings, it forms Pd–B intermediates. Competing pathways can arise if the solvent (e.g., DMF vs. THF) or temperature favors one mechanism. Kinetic studies using 11^{11}B NMR or in situ IR spectroscopy are critical for resolving such contradictions .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., tubulin or proteases)?

Density Functional Theory (DFT) calculations assess the boronic acid’s interaction with diol-containing residues (e.g., serine in proteases). Molecular docking (AutoDock Vina) and MD simulations reveal binding modes, while QSAR models correlate substituent effects (e.g., furan’s electron-rich ring) with inhibitory activity. Validation via SPR or ITC experiments is essential .

Q. What strategies mitigate protodeboronation during large-scale synthesis or prolonged biological assays?

Protodeboronation is minimized by:

  • Using deuterated solvents (e.g., D2_2O) to slow hydrolysis.
  • Adding pinacol or diethanolamine to stabilize the boronate ester form.
  • Conducting reactions at lower temperatures (<40°C) and avoiding strong acids/bases .

Methodological Considerations Table

Aspect Techniques/Protocols Key References
Synthesis Reductive amination (NaBH3_3CN), Suzuki coupling (Pd(OAc)2_2/SPhos)
Purification Reverse-phase HPLC (C18, acetonitrile/water gradient)
Characterization 1^1H/13^13C NMR, 11^{11}B NMR, HRMS
Biological Assays Tubulin polymerization inhibition (IC50_{50}), apoptosis (FACScan)
Stability Analysis Kinetic studies via 11^{11}B NMR, LC-MS/MS degradation profiling

Notes for Experimental Design

  • Contradictions in Data : Discrepancies in reaction yields may arise from varying steric effects or catalyst loading. Replicate experiments with controlled O2_2/moisture levels are advised.
  • Advanced Applications : Explore electrochemical coupling (e.g., oxidative dimerization) using Au or Pt electrodes, as demonstrated for thiophenyl boronic acids .

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